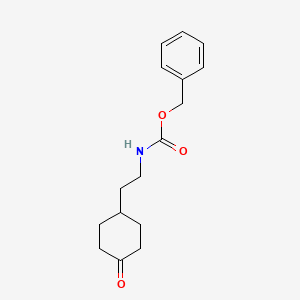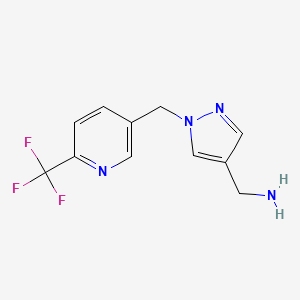
(1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine is a synthetic organic molecule characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the introduction of a trifluoromethyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Methylation: The pyridine intermediate is then subjected to a methylation reaction using methyl iodide and a strong base like sodium hydride to form the (6-(Trifluoromethyl)pyridin-3-yl)methyl intermediate.
Pyrazole Formation: The next step involves the formation of the pyrazole ring. This can be done by reacting the methylated pyridine intermediate with hydrazine and an appropriate aldehyde or ketone under acidic conditions.
Final Coupling: The final step is the coupling of the pyrazole intermediate with methanamine. This can be achieved through a reductive amination reaction using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of new functional groups on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of trifluoromethylated pyridine derivatives with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for investigating protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-3-yl)methanamine: Similar structure but with a different position of the pyrazole ring.
(1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-imidazol-4-yl)methanamine: Contains an imidazole ring instead of a pyrazole ring.
(1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-triazol-4-yl)methanamine: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of (1-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the pyrazole ring provides a versatile scaffold for further functionalization. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H11F3N4 |
|---|---|
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C11H11F3N4/c12-11(13,14)10-2-1-8(4-16-10)6-18-7-9(3-15)5-17-18/h1-2,4-5,7H,3,6,15H2 |
InChI-Schlüssel |
OCPGJZPDCVJDAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CN2C=C(C=N2)CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



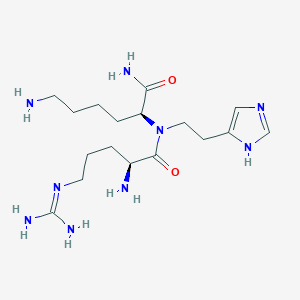

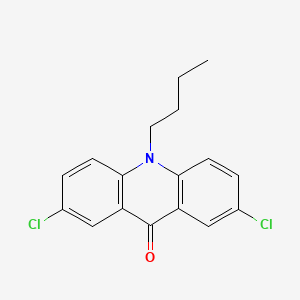
![Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate](/img/structure/B12924512.png)
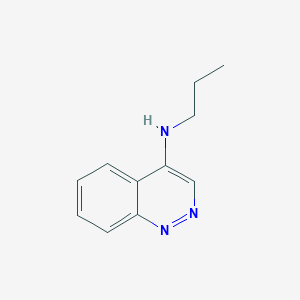
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B12924523.png)
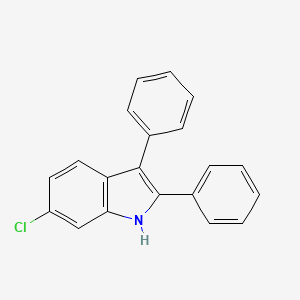
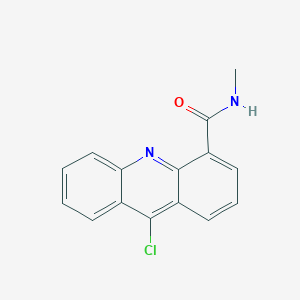

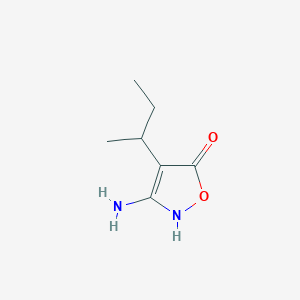
![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
